molecular formula C10H8N2O B160658 7-(Cyanomethoxy)indole CAS No. 135328-50-6

7-(Cyanomethoxy)indole

Cat. No. B160658
CAS RN: 135328-50-6
M. Wt: 172.18 g/mol
InChI Key: BFLZDIZKCIZTFL-UHFFFAOYSA-N
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Description

7-(Cyanomethoxy)indole is a reagent used for chemical synthesis . It plays a role in the creation of N-benzyl dihydroindole LTD4 antagonists .


Molecular Structure Analysis

The molecular formula of 7-(Cyanomethoxy)indole is C10H8N2O . Its molecular weight is approximately 172.18 g/mol .


Chemical Reactions Analysis

Indole, a significant nitrogen-based heterocycle, is crucial in the synthesis of complex heterocyclic scaffolds . Indole can be converted into halogenated and oxygenated derivatives through biocatalytic approaches .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

7-(Cyanomethoxy)indole: is a versatile reagent in the synthesis of various heterocyclic compounds . Indoles are crucial nitrogen-based heterocyclic scaffolds used in multicomponent reactions to design polycyclic structures, leading to new heterocycles with significant chemical and biomedical relevance .

Drug Discovery

The indole scaffold is fundamental in medicinal chemistry. It’s used to create compounds with a wide range of biological activities, including antiviral , anti-inflammatory , antihypertensive , and anticancer properties. The functionalization of indoles, including 7-(Cyanomethoxy)indole, is a key step in the synthesis of many drugs .

Synthesis of LTD4 Antagonists

Specifically, 7-(Cyanomethoxy)indole is used in the creation of N-benzyl dihydroindole LTD4 antagonists . These compounds have potential applications in treating conditions like asthma and allergic rhinitis by targeting leukotriene receptors .

Cycloaddition Reactions

Indole-based cycloadditions are valuable for accessing a wide array of heterocyclic architectures. 7-(Cyanomethoxy)indole can be involved in these reactions to synthesize diverse structures such as cyclohepta[b]indoles and tetrahydrocarbazoles , which have applications in pharmaceuticals and materials science .

Future Directions

Indole and its derivatives have shown potential in various sectors, including pharmaceuticals, agrochemicals, and perfumery . They also exhibit promising bioactivity with therapeutic potential to treat human diseases . Therefore, the future research directions could involve exploring the potential applications of 7-(Cyanomethoxy)indole in these areas.

Mechanism of Action

Target of Action

7-(Cyanomethoxy)indole is a reagent used in the creation of N-benzyl dihydroindole LTD4 antagonists . LTD4 antagonists are known to target leukotriene receptors, which play a crucial role in mediating inflammatory responses.

Mode of Action

It’s known to be a reagent in the synthesis of n-benzyl dihydroindole ltd4 antagonists . These antagonists work by blocking the action of leukotrienes, thereby reducing inflammation.

Biochemical Pathways

Indole, the core structure of 7-(Cyanomethoxy)indole, is a signaling molecule produced by both bacteria and plants . It plays a significant role in bacterial physiology, pathogenesis, animal behavior, and human diseases . Indole can be produced from tryptophan by tryptophanase in many bacterial species . Various bacterial strains have obtained the ability to transform and degrade indole .

Pharmacokinetics

Its molecular weight of 17218 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.

Result of Action

As a reagent in the synthesis of n-benzyl dihydroindole ltd4 antagonists , it contributes to the production of compounds that can reduce inflammation by blocking the action of leukotrienes.

Action Environment

The action of 7-(Cyanomethoxy)indole can be influenced by environmental factors. For instance, 7-cyanoindole, a related compound, has been shown to serve as a sensitive fluorescence probe of hydration, with its fluorescence properties depending on the amount of water in the environment . This suggests that the action, efficacy, and stability of 7-(Cyanomethoxy)indole could also be influenced by the hydration level in its environment.

properties

IUPAC Name

2-(1H-indol-7-yloxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c11-5-7-13-9-3-1-2-8-4-6-12-10(8)9/h1-4,6,12H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLZDIZKCIZTFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCC#N)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50567613
Record name [(1H-Indol-7-yl)oxy]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Cyanomethoxy)indole

CAS RN

135328-50-6
Record name 2-(1H-Indol-7-yloxy)acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135328-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(1H-Indol-7-yl)oxy]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a 100 mL roundbottom flask equipped with a magnetic stirrer and rubber septum, 7-hydroxy-1H-indole (1.66 g., 12.48 mmol) was dissolved 50 mL anhydrous acetonitrile. The flask was charged with potassium carbonate (6.88 g., 49.9 mmol) and cooled to 0° C. While stirring, bromoacetonitrile (1.64 g., 13.73 mmol) was added dropwise over two minutes. The reaction mixture was allowed to warm to ambient temperature and stirring was continued for three hours. The solution was washed with water (2×30 mL) and brine (1×30 mL), dried over MgSO4 and concentrated in vacuo. The resulting oily brown residue was purified by flash chromatography (95:5 ethyl acetate:hexanes to 85:15 ethyl acetate:hexanes over minutes) to give (1H-Indol-7-yloxy)-acetonitrile as a crystalline solid (0.244-g.) ms: (M−H)−=171.2.
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.88 g
Type
reactant
Reaction Step Two
Quantity
1.64 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 7-benzyloxyindole (0.5 g, 2.24 mmol) in methanol (100 ml) is hydrogenated at 60 psi (4.38 Kg/cm2) over 10% palladium on charcoal (50 mg) for 4 hours. The catalyst is filtered off and the filtrate was evaporated. A stirred solution of the residue and bromoacetonitrile (0.16 ml, 2.3 mmol) in methyl ethyl ketone (5 ml) is heated under reflux with solid anhydrous potassium carbonate (0.62 g, 4.5 mmol) for 2 hours, cooled, poured onto ice-hydrochloric acid and extracted with dichloromethane. The extract is dried and evaporated and the residue is chromatographed on silica in ethyl acetate-hexane (1:2) to give a pale solid.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One
Quantity
0.16 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0.62 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

The protected 7-substituted indole (Example 34a part ii) (0.53 g, 1.75 mmol) in methanol (10 ml) and toluene (10 ml) was hydrogenated in a Parr apparatus at 50 p.s.i. for 1 hour in the presence of Pearlman's catalyst (0.33 g). The reaction mixture was filtered through Celite and the filtrate evaporated in vacuo. The crude 7-hydroxy indole was taken up in methyl ethyl ketone (20 ml), and bromoacetonitrile (0.65 g, 5.25 mmol) and anhydrous potassium carbonate (0.6 g, 4.35 mmol) added. The mixture was refluxed under nitrogen for 1 hour, cooled, poured into 2.5M hydrochloric acid/ice and extracted into dichloromethane. The organic phase was washed with water, dried, filtered and evaporated in vacuo.
Quantity
0.53 g
Type
reactant
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step Two
Quantity
0.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
hydrochloric acid ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
0.33 g
Type
catalyst
Reaction Step Six

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